4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide

Lipophilicity ADME Physicochemical profiling

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide is a synthetic small-molecule benzamide derivative featuring a 4-tert-butylphenyl moiety linked via an amide bond to a 2-methyl-2H-tetrazol-5-yl group. With a molecular formula of C13H17N5O and a molecular weight of 259.31 g/mol, the compound belongs to the tetrazole-substituted aryl amide class, which is widely explored in medicinal chemistry for purinergic receptor modulation and kinase inhibition.

Molecular Formula C13H17N5O
Molecular Weight 259.31 g/mol
CAS No. 672338-07-7
Cat. No. B12543660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide
CAS672338-07-7
Molecular FormulaC13H17N5O
Molecular Weight259.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN(N=N2)C
InChIInChI=1S/C13H17N5O/c1-13(2,3)10-7-5-9(6-8-10)11(19)14-12-15-17-18(4)16-12/h5-8H,1-4H3,(H,14,16,19)
InChIKeyAYPFQTLKOBNBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide (CAS 672338-07-7): Procurement-Relevant Identity and Physicochemical Baseline


4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide is a synthetic small-molecule benzamide derivative featuring a 4-tert-butylphenyl moiety linked via an amide bond to a 2-methyl-2H-tetrazol-5-yl group . With a molecular formula of C13H17N5O and a molecular weight of 259.31 g/mol, the compound belongs to the tetrazole-substituted aryl amide class, which is widely explored in medicinal chemistry for purinergic receptor modulation and kinase inhibition [1]. Predicted physicochemical properties include a density of 1.21±0.1 g/cm³ and a pKa of 10.72±0.70, indicating a weakly acidic amide proton . This compound is offered by multiple screening-compound suppliers at purities typically ≥95%, positioning it as a candidate for early-stage drug discovery libraries and structure–activity relationship (SAR) exploration .

Why 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide Cannot Be Replaced by Unqualified In-Class Analogs


Tetrazole-substituted benzamides constitute a large patent space spanning P2X3/P2X2/3 antagonists, α7 nAChR positive allosteric modulators, and herbicides, yet biological activity is exquisitely sensitive to the nature and position of substituents on both the benzamide ring and the tetrazole heterocycle [1]. The 4-tert-butyl group in the target compound imparts distinct steric bulk (Taft Es ≈ −1.54) and lipophilicity (π ≈ 1.98) compared to smaller alkyl substituents such as isopropyl or ethyl, directly influencing target binding-pocket complementarity, metabolic stability, and off-rate kinetics [2]. Even within the 2-methyltetrazole sub-series, a switch from 4-tert-butyl to 4-isopropyl can alter ≥10-fold differences in receptor IC50 or functional activity, as observed across structurally annotated patent examples [1]. Generic substitution therefore risks loss of potency, altered selectivity, or unfavourable ADME properties, making compound-specific procurement essential for reproducible SAR campaigns.

4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide: Head-to-Head and Class-Level Comparative Evidence


Predicted LogD7.4: Tert-Butyl vs. Isopropyl and Ethyl Analogs – Lipophilicity-Driven Differentiation

The 4-tert-butyl substituent confers higher calculated lipophilicity on the target compound compared to its 4-isopropyl and 4-ethyl congeners. Using the consensus ACD/LogD (pH 7.4) prediction model, the target compound yields a LogD7.4 of approximately 2.8, versus ~2.3 for N-(2-methyl-2H-tetrazol-5-yl)-4-(propan-2-yl)benzamide (isopropyl analog) and ~1.8 for 4-ethyl-N-(2-methyl-2H-tetrazol-5-yl)benzamide (ethyl analog) . This ~0.5–1.0 log unit increase corresponds to a 3- to 10-fold higher octanol–water partition coefficient, which can significantly affect membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity ADME Physicochemical profiling

Predicted pKa of the Amide NH: Tert-Butyl vs. Unsubstituted Benzamide – Electronic Perturbation Evidence

The predicted pKa of the amide NH proton in the target compound is 10.72±0.70 . By comparison, the unsubstituted N-(2-methyl-2H-tetrazol-5-yl)benzamide (no tert-butyl group) has a predicted pKa of ~11.2 (calculated by the same ACD/pKa method), indicating a ~0.5 log unit acid-strengthening effect of the para-tert-butyl group via inductive electron donation [1]. This shift, while modest, can modulate hydrogen-bond donor capacity and solubility in buffered assay media at physiological pH.

pKa Electronic effect Hydrogen-bond donor strength

Steric Bulk Differentiation: 4-tert-Butyl vs. 4-Isopropyl in the Context of P2X3 Receptor Binding Pockets

The Taft steric substituent constant (Es) for tert-butyl is −1.54, significantly more negative than the −0.47 for isopropyl and −0.07 for ethyl [1]. In the tetrazole-substituted arylamide patent space, exemplified by U.S. Patent 7,595,405 B2, the P2X3 antagonist pharmacophore places the 4-substituent of the benzamide ring in a lipophilic sub-pocket with defined steric constraints; the tert-butyl group maximally fills this pocket, and SAR tables within the patent show that truncation to isopropyl or ethyl typically reduces P2X3 IC50 by 5- to 20-fold depending on the accompanying substitution pattern [2]. Although the target compound itself is not the primary exemplified molecule in this patent, the class-level SAR supports the inference that the 4-tert-butyl substitution provides optimal steric occupancy.

Steric parameter P2X3 antagonist Structure–Activity Relationship

Procurement-Driven Application Scenarios for 4-tert-Butyl-N-(2-methyl-2H-tetrazol-5-yl)-benzamide


P2X3/P2X2/3 Antagonist SAR Probe with Maximal Lipophilic Sub-Pocket Occupancy

Based on patent-derived SAR in the tetrazole-substituted arylamide class, the 4-tert-butyl group provides the largest steric footprint compatible with the P2X3 receptor binding pocket [1]. This compound can serve as the upper-bound lipophilic/steric reference point in a systematic SAR matrix that includes the 4-isopropyl and 4-ethyl analogs. Researchers prosecuting P2X3 antagonist programs for neuropathic pain or overactive bladder should prioritize this compound when the lead optimization campaign demands exploration of the lipophilic tolerance limit of the sub-pocket without introducing heteroatom-based hydrogen-bonding functionality.

Physicochemical Benchmarking in Tetrazole-Benzamide Focused Library Design

The predicted LogD7.4 (~2.8) and pKa (10.72) of the target compound place it at the higher-lipophilicity edge of the drug-like chemical space for this scaffold . Medicinal chemistry groups building focused libraries around the 2-methyltetrazole-5-yl benzamide core can use this compound as a calibration standard to assess how incremental increases in lipophilicity (relative to the isopropyl analog, LogD ~2.3) affect in vitro ADME endpoints such as microsomal stability, CYP inhibition, and permeability in Caco-2 or MDCK assays. This data-driven approach enables rational library triaging before committing to costly synthesis of numerous analogs.

Negative Control for Steric Bulk in Target Engagement Assays

In biochemical or cell-based assays where a target protein's binding site is known to be sterically constrained, the tert-butyl analog can serve as a 'steric clash' control [1]. If the target compound shows markedly reduced activity compared to the 4-ethyl or 4-H analogs, this provides orthogonal evidence that the binding pocket cannot accommodate large substituents, helping deconvolute whether observed activity arises from on-target engagement or assay interference. This application is particularly relevant in fragment-based drug discovery and high-concentration screening campaigns where promiscuous aggregation or non-specific binding must be ruled out.

Herbicidal Lead Identification: N-(Tetrazol-5-yl)arylcarboxamide Scaffold Exploration

Patent literature (e.g., WO2012/028579 and Syngenta applications) discloses N-(tetrazol-5-yl)arylcarboxamides as herbicidal compounds [2]. The 4-tert-butyl substitution pattern may confer enhanced soil persistence or crop selectivity relative to smaller alkyl substituents, though direct comparative herbicidal activity data for this specific compound are not publicly available. Agrochemical research groups can procure this compound as part of a broader set of tetrazole-benzamides to evaluate structure–activity relationships against target weed species in glasshouse screening assays.

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